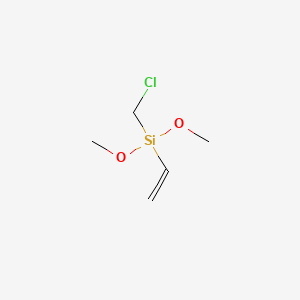

Vinyl(chloromethyl)dimethoxysilane

Description

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl-ethenyl-dimethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2Si/c1-4-9(5-6,7-2)8-3/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXDSXZCJKNANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCl)(C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Vinyl Chloromethyl Dimethoxysilane

Reactivity of the Chloromethyl Moiety

The chloromethyl group (-CH2Cl) attached to the silicon atom serves as a primary site for introducing a wide variety of functional groups through several reaction pathways.

Nucleophilic Substitution Reactions

The carbon-chlorine bond in the chloromethyl group is susceptible to nucleophilic attack, allowing for the displacement of the chloride ion. This S_N2-type reaction pathway is a cornerstone for functionalizing the silane (B1218182). The mobility of the benzylic-like chlorine facilitates these substitutions, which can be performed with a range of nucleophiles under well-chosen experimental conditions to avoid unwanted reactions at the vinyl group. researchgate.net

This reactivity allows for the introduction of various functionalities, such as amines, thiols, and cyanides, thereby creating new, more complex silane coupling agents. For instance, reaction with ammonia (B1221849) or primary/secondary amines yields aminosilanes, while reaction with sodium cyanide would introduce a nitrile group. The general scheme for these reactions involves the attack of a nucleophile (Nu⁻) on the methylene (B1212753) carbon, leading to the formation of a new carbon-nucleophile bond and the expulsion of the chloride leaving group.

While direct studies on Vinyl(chloromethyl)dimethoxysilane are specific, the reactivity pattern is well-established for similar (chloromethyl)silanes. For example, (chloromethyl)silanes are known to react with organometallic reagents like Grignard or organolithium compounds, which act as carbon-based nucleophiles to form new silicon-carbon bonds. researchgate.net

| Nucleophile | Product Functional Group | Potential Application |

|---|---|---|

| Ammonia (NH₃) | Primary Amine (-CH₂NH₂) | Adhesion promotion, surface modification |

| Cyanide (CN⁻) | Nitrile (-CH₂CN) | Intermediate for further synthesis (e.g., carboxylic acids) |

| Thiolate (RS⁻) | Thioether (-CH₂SR) | Coupling agent for metal surfaces, polymer crosslinking |

| Alkoxide (RO⁻) | Ether (-CH₂OR) | Modification of organic polymers |

Radical-Mediated Transformations

The chloromethyl group can also participate in radical-mediated reactions. Atom Transfer Radical Polymerization (ATRP) initiators can be formed from compounds containing a carbon-halogen bond. The C-Cl bond in this compound can be homolytically cleaved under thermal or photochemical conditions, or in the presence of a radical initiator, to generate a silicon-centered radical. This reactive intermediate can then engage in various transformations, including polymerization or addition to unsaturated systems.

Furthermore, radical reactions involving arylmethyl halides, such as benzyl (B1604629) chloride, are known to initiate the polymerization of vinyl monomers. researchgate.net By analogy, the chloromethyl group on the silane can serve as a radical source. The process often involves the reaction of the halide with a metal, like silver or mercury, to generate the initiating radical species. researchgate.net These radicals can then add across the double bond of vinyl monomers, initiating a chain-growth polymerization process.

Cross-Coupling Methodologies

The chloromethyl group can function as an electrophilic partner in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the vinyl group is more commonly discussed in cross-coupling, the alkyl chloride moiety can also participate.

Recent advancements have enabled the use of typically less reactive alkyl chlorides in cross-electrophile coupling reactions. princeton.edu For example, dual nickel/photoredox catalysis protocols have been developed that allow for the coupling of unactivated alkyl chlorides with aryl chlorides. princeton.edu In the context of this compound, this would involve the coupling of the -CH₂Cl group with various organometallic reagents or aryl/vinyl halides, catalyzed by transition metals like palladium or nickel. Such methodologies provide a pathway to synthesize complex molecules with high precision from readily available materials. nih.govbohrium.com

Reactivity of the Vinyl Group

The vinyl group (–CH=CH₂) is an electron-rich moiety that readily participates in addition and cycloaddition reactions, offering another avenue for the functionalization of the silane molecule.

Addition Reactions (e.g., Hydrosilylation, Halogenation)

The double bond of the vinyl group is susceptible to electrophilic and radical addition reactions.

Hydrosilylation: This is a key reaction in organosilicon chemistry where a silicon-hydride (Si-H) bond adds across the vinyl double bond. This reaction, typically catalyzed by platinum compounds like chloroplatinic acid, is a primary method for forming silicon-carbon bonds and creating more complex organosilane structures. google.com For this compound, hydrosilylation would involve reacting it with a compound containing an Si-H bond, effectively functionalizing the vinyl group. This process is fundamental in creating silicone polymers and networks.

Halogenation: The vinyl group can undergo addition reactions with halogens such as chlorine (Cl₂) or bromine (Br₂). The reaction proceeds by the electrophilic addition of a halogen atom to the double bond, resulting in the formation of a dihaloalkane derivative. This transformation converts the unsaturated vinyl group into a saturated, functionalized alkyl chain.

Radical Addition: The vinyl group can also participate in free-radical polymerization. In the presence of a radical initiator, a radical can add to the vinyl group, creating a new radical species that can then propagate by reacting with other vinyl monomers, leading to the formation of a polymer chain.

| Reaction Type | Reagent | Functional Group Transformation | Resulting Structure |

|---|---|---|---|

| Hydrosilylation | R₃Si-H, Pt catalyst | Vinyl to Alkylsilane | -CH₂-CH₂-SiR₃ |

| Halogenation (Bromination) | Br₂ | Vinyl to Dibromoalkane | -CH(Br)-CH₂(Br) |

| Radical Polymerization | Radical Initiator (e.g., AIBN) | Vinyl to Polymer Backbone | -(CH₂-CH(Si(OMe)₂(CH₂Cl)))-n |

Cycloaddition Chemistry

The vinyl group of this compound can act as a dienophile or a dipolarophile in cycloaddition reactions, which are powerful methods for constructing cyclic molecular architectures.

[2+4] Cycloaddition (Diels-Alder Reaction): Vinylsilanes can participate as dienophiles in Diels-Alder reactions. For instance, Chloro(dimethyl)vinylsilane, a structurally similar compound, undergoes a [2+4] cycloaddition reaction with 2,3-dimethyl-1,3-butadiene. sigmaaldrich.com This suggests that this compound could react with conjugated dienes to form six-membered cyclic adducts, a valuable transformation for synthesizing complex cyclic organosilicon compounds.

[3+2] Cycloaddition: This type of reaction is a highly efficient method for constructing five-membered heterocyclic rings. mdpi.com The vinyl group can react with 1,3-dipoles, such as nitrones or azomethine ylides, to form these heterocycles. mdpi.comnih.gov The electronic nature of the vinyl group on the silane influences the rate and regioselectivity of the cycloaddition. researchgate.net These reactions provide a synthetic route to novel spiro- and fused-ring systems containing silicon.

Polymerization Initiation Mechanisms

The vinyl group of this compound serves as a primary site for polymerization reactions. The initiation of this process can be achieved through several mechanisms, most notably free-radical polymerization. In this process, a free-radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is thermally or photochemically decomposed to generate initial radicals. researchgate.netukm.my These radicals then attack the double bond of the vinyl group, initiating a polymer chain. researchgate.net

The polymerization can proceed as follows:

Initiation: The initiator (I) forms free radicals (R•).

Propagation: The radical adds to the vinyl monomer (M) to form a new, larger radical, which then adds to another monomer, and so on.

Termination: The growing polymer chains are terminated through combination or disproportionation.

The chloromethyl group, a benzylic-like halide, also introduces the possibility of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), although this is a more specialized application. Additionally, the vinyl group can participate in cationic polymerization, which is initiated by cationic species that polarize the double bond. cmu.edu The choice of initiator and reaction conditions dictates the dominant polymerization pathway and the characteristics of the resulting polymer.

Hydrolysis and Condensation of the Dimethoxysilane (B13764172) Functionality

The dimethoxysilane group is susceptible to hydrolysis and subsequent condensation, a hallmark of alkoxysilane chemistry. This two-step process is fundamental to the formation of siloxane networks and for the compound's use as a coupling agent. nih.gov

Mechanistic Aspects of Hydrolysis

The hydrolysis of the methoxy (B1213986) groups (-OCH₃) on the silicon atom involves their substitution with hydroxyl groups (-OH) from water, forming reactive silanols and releasing methanol (B129727) as a byproduct. nih.govresearchgate.net This reaction is a nucleophilic substitution at the silicon center. The mechanism is highly dependent on the pH of the medium. tandfonline.comunm.eduresearchgate.net

Acid-Catalyzed Hydrolysis: In acidic conditions, a methoxy-group oxygen is rapidly protonated. This makes the silicon atom more electrophilic and thus more susceptible to a backside nucleophilic attack by a water molecule. nih.govunm.edu This mechanism often proceeds via a pentacoordinate transition state. The rate of hydrolysis is generally faster at low pH values. researchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) anion directly attacks the silicon atom. nih.govsci-hub.se This pathway also involves a pentacoordinate intermediate or transition state. The electron-withdrawing chloromethyl group can increase the rate of hydrolysis compared to simple alkyl-substituted silanes. sci-hub.se

Polycondensation Pathways and Siloxane Network Formation

Following hydrolysis, the newly formed silanol (B1196071) groups (Si-OH) are highly reactive and can undergo condensation reactions to form stable siloxane bonds (Si-O-Si). nih.gov This process, known as polycondensation, is the basis for the formation of oligomers, polymers, and ultimately, a cross-linked three-dimensional network. mdpi.comnih.gov

Condensation can proceed via two main pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

Alcohol-producing condensation: A silanol group reacts with a residual methoxy group to form a siloxane bond and a molecule of methanol.

The growth of the siloxane structure can occur through monomer addition to a growing chain or through cluster-cluster aggregation. escholarship.org The extent of condensation and the final structure of the network are influenced by factors such as temperature, pH, water concentration, and the presence of catalysts. mdpi.com Higher temperatures generally accelerate condensation reactions, leading to a more densely cross-linked network. mdpi.comnih.gov

Catalytic Influence on Hydrolysis and Condensation Kinetics

Catalysts play a critical role in controlling the rates of both hydrolysis and condensation. tandfonline.comsemanticscholar.org Acids and bases are the most common catalysts employed. unm.edu

Acid Catalysis: Acids (like HCl) are effective catalysts for the hydrolysis reaction by protonating the alkoxy group, as described previously. nih.govunm.edu However, they tend to result in slower condensation rates, particularly around a pH of 4, which can lead to the formation of less branched, more linear polymer structures. nih.govresearchgate.net

Base Catalysis: Bases (like ammonia or amines) catalyze both hydrolysis and condensation. unm.edu They work by generating hydroxide ions for hydrolysis and deprotonated silanol groups (silanolates) for condensation. nih.gov Base catalysis generally promotes the formation of more highly branched and particulate (colloidal) silica (B1680970) structures.

The choice of catalyst is therefore a crucial parameter for tailoring the final properties of the material derived from this compound.

| Catalyst Type | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Network Structure |

| Acid | High | Slower (minimum around pH 4) | Less branched, linear |

| Base | High | High | Highly branched, particulate |

| Neutral | Minimum rate | Slow | Slow network formation |

Synergistic Reactivity of Multiple Functional Groups

The unique utility of this compound stems from the synergistic reactivity of its three distinct functional groups: the vinyl, chloromethyl, and dimethoxysilane moieties. This trifunctional nature allows it to act as a versatile molecular bridge, linking different material types or enabling the creation of complex functional polymers.

The different reactive sites can be addressed simultaneously or sequentially:

The dimethoxysilane group can first undergo hydrolysis and condensation to bond with inorganic substrates (like glass or metal oxides) or to form a polysiloxane backbone.

The vinyl group can then be polymerized via free-radical or other mechanisms to form or graft to an organic polymer matrix.

The chloromethyl group acts as a site for subsequent chemical modification through nucleophilic substitution reactions, allowing for the introduction of a wide array of other functionalities (e.g., amines, quaternary ammonium (B1175870) salts, thiols) after the initial network has been formed.

This multi-faceted reactivity is key to its application as a coupling agent, where it enhances interfacial adhesion between organic polymers and inorganic fillers. The silane end bonds to the inorganic material, while the vinyl group copolymerizes with the organic resin, creating a durable covalent link across the interface.

Polymerization and Copolymerization Chemistry Involving Vinyl Chloromethyl Dimethoxysilane

Homopolymerization and Oligomerization Studies

Vinyl(chloromethyl)dimethoxysilane possesses two primary reactive sites for polymerization: the vinyl group, which can undergo addition polymerization, and the dimethoxysilane (B13764172) group, which can participate in hydrolysis and condensation reactions. While specific, in-depth studies on the homopolymerization of this compound are not extensively detailed in the available literature, its behavior can be inferred from the general chemistry of vinylsilanes and functional oligomers.

The homopolymerization via the vinyl group can be initiated by radical initiators. However, like many vinylsilanes, its radical homopolymerization can be challenging and may result in low molecular weight polymers or oligomers. This is often attributed to the high chain transfer constant to the monomer.

Simultaneously, the methoxy (B1213986) groups are susceptible to hydrolysis, even with ambient moisture, to form silanol (B1196071) intermediates. These silanols can then undergo self-condensation to form siloxane (Si-O-Si) linkages, leading to oligomerization or cross-linked polysiloxane structures. wikipedia.org This process is the basis for using such silanes in moisture-curing systems. Functional silane (B1218182) oligomers, which are prepared through controlled hydrolysis and condensation of one or more silane coupling agents, are valued for having lower VOC content and improved physical properties compared to their monomeric counterparts. acs.orgsigmaaldrich.com In practice, any polymerization of this compound must account for this dual reactivity, as conditions promoting vinyl polymerization might also induce condensation of the silane moiety, potentially leading to branched or gelled products. A safety data sheet notes that hazardous polymerization may occur if the compound is heated to temperatures above 150°C. acs.org

Copolymerization with Organic Monomers

The true synthetic utility of this compound is most evident in its copolymerization with other organic monomers. Its incorporation can impart silyl (B83357) functionality into a wide range of polymer backbones, enabling post-polymerization modifications, improved adhesion, and the creation of hybrid materials.

Free Radical Copolymerization Mechanisms

Free radical polymerization is a common and robust method for copolymerizing this compound with a vast array of conventional vinyl monomers, such as styrenes, acrylates, and vinyl acetate (B1210297). tulane.eduarxiv.orgmdpi.com The kinetics of such copolymerizations are described by monomer reactivity ratios (r1 and r2), which compare the rate constant for a propagating radical adding its own type of monomer versus the other monomer. tulane.edu

The copolymerization of vinylsilanes with acrylates and methacrylates is also a widely practiced method to create functional polymers. cmu.edumdpi.com For example, copolymers of methyl methacrylate (B99206) (MMA) and vinyl triethoxysilane (B36694) (VTES) have been synthesized via free radical polymerization to create materials with enhanced thermal stability and hydrophobicity. cmu.edu The incorporation of this compound into acrylic copolymers would similarly enhance properties while also introducing the reactive chloromethyl handle for further functionalization.

Table 1: Representative Reactivity Ratios for a Vinylsilane in Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymerization System Tendency | Reference |

|---|---|---|---|---|---|---|

| Vinyl trimethoxysilane (B1233946) (VTMS) | Vinyl Acetate (VAc) | 0 | 0.211 | 0 | Alternating tendency | rsc.org |

This table presents data for a model vinylsilane system to illustrate typical copolymerization behavior. Specific data for this compound may vary.

Coordination Polymerization Systems

Coordination polymerization, particularly using Ziegler-Natta wikipedia.orgpageplace.debyjus.com or other transition metal catalysts (e.g., lanthanides osaka-u.ac.jprsc.org), offers precise control over polymer stereochemistry and architecture. However, the application of these catalysts to functionalized monomers like this compound is challenging. d-nb.info

The primary obstacle is catalyst poisoning. The Lewis basicity of the oxygen atoms in the methoxy groups and the chlorine atom in the chloromethyl group can lead to strong coordination with the electron-deficient (Lewis acidic) metal center of the catalyst. d-nb.info This interaction can deactivate the catalyst, preventing or severely retarding the polymerization of the vinyl group. Ziegler-Natta catalysts, which are typically based on early transition metals like titanium and zirconium, are particularly sensitive to such polar functional groups. byjus.comlibretexts.org While some success has been achieved with less oxophilic late-transition-metal catalysts for copolymerizing non-polar olefins with polar monomers like acrylates, the direct coordination polymerization of monomers with reactive halide groups remains a significant hurdle. d-nb.info

Controlled Radical Polymerization (e.g., RAFT, ATRP)

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the creation of polymers with predetermined molecular weights, low dispersity, and complex architectures. This compound is uniquely suited for these methods, particularly Atom Transfer Radical Polymerization (ATRP), because it can act as an "inimer"—a molecule that functions as both an initiator and a monomer.

The chloromethyl group is a well-established initiating site for ATRP. sigmaaldrich.com In the presence of a suitable transition metal catalyst, such as a copper(I) complex, the carbon-chlorine bond can be reversibly cleaved to generate a radical that initiates polymerization. sigmaaldrich.comcmu.edu This has been demonstrated in the synthesis of ABA-type block copolymers where chloromethyl-terminated polysiloxanes were used as macroinitiators for the ATRP of styrene (B11656) and methyl methacrylate. bath.ac.uk

This compound can be used for surface-initiated ATRP to grow polymer brushes from a substrate. gelest.com In this approach, the silane end of the molecule first anchors to a surface (like silica (B1680970) or glass) via hydrolysis and condensation. The surface is then populated with pendant chloromethyl groups, which act as initiation sites for the polymerization of a second monomer, creating a dense layer of polymer chains grafted to the surface.

In Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, control is achieved through a chain transfer agent (CTA), typically a thiocarbonylthio compound. sigmaaldrich.commdpi.com While less common than its use in ATRP, this compound could theoretically be copolymerized with other monomers via RAFT. The challenge lies in selecting a CTA that is effective for both the vinylsilane and the comonomer, as their reactivities can differ significantly. rsc.org

Alternating Copolymerization Dynamics

Alternating copolymerization occurs when two monomers with differing electronic properties add to the polymer chain in a regular 1:1 sequence. This typically involves a strong electron-donor monomer and a strong electron-acceptor monomer. mdpi.com The formation of a charge-transfer complex between the two monomers is often invoked to explain the high degree of alternation. rsc.org

Vinylsilanes are generally considered to be weakly electron-donating monomers. For this compound to participate in alternating copolymerization, it would need to be paired with a strong electron-accepting comonomer, such as maleic anhydride (B1165640) or fumaronitrile. researchgate.net Studies on the radical copolymerization of α-trimethylsilyloxystyrene (an electron-rich silyl enol ether) with maleic anhydride showed a strong tendency for alternation, irrespective of the monomer feed ratio. researchgate.net While no specific studies demonstrating the alternating copolymerization of this compound have been found, this precedent suggests that an alternating or semi-alternating structure could be achievable with a suitable electron-poor partner.

Hybrid Polymer Network Formation

The trifunctional nature of this compound makes it an exemplary building block for the creation of organic-inorganic hybrid polymer networks. These materials integrate the properties of both organic polymers (flexibility, processability) and inorganic materials (thermal stability, rigidity) at a molecular level.

The formation of these networks relies on dual-cure or sequential curing mechanisms:

Organic Network Formation: The vinyl groups can be polymerized via radical polymerization (often initiated by UV light or heat) to form linear or cross-linked organic polymer chains. mdpi.com

Inorganic Network Formation: The dimethoxysilane groups can undergo hydrolysis and condensation in a sol-gel process, typically initiated by water and a catalyst (acid or base), to form a rigid, cross-linked siloxane (Si-O-Si) network. mdpi.comsol-gel.netmdpi.com

When these two processes are combined, an interpenetrating polymer network (IPN) or a chemically bonded hybrid network can be formed. If this compound is copolymerized with other organic monomers (e.g., acrylates), the resulting polymer chains will have pendant alkoxysilane groups. These groups can then be cross-linked through the sol-gel process to form the final hybrid material. mdpi.comresearchgate.net

The chloromethyl group adds a third dimension of reactivity. After the primary organic and inorganic networks have been formed, this group remains available for further chemical modification, such as quaternization to introduce ionic character or reaction with nucleophiles to graft other functional molecules, allowing for the creation of highly complex and functional materials. wikipedia.org

Integration into Polysiloxane Architectures

The incorporation of this compound into polysiloxane chains introduces valuable functional handles for further chemical modification. Polysiloxanes are known for their exceptional properties, including high flexibility, biocompatibility, gas permeability, low glass transition temperatures, hydrophobicity, and low surface energy. mdpi.com The vinyl group of this compound allows it to be readily integrated into polysiloxane backbones through various polymerization techniques.

One common method for creating vinyl-containing polysiloxanes is the hydrolytic polycondensation of dichlorosilane (B8785471) precursors, followed by catalytic rearrangement. nih.gov While effective, this method can present challenges in controlling the final product's composition. nih.gov A more controlled approach is the ring-opening copolymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane, with vinyl-substituted cyclosiloxanes. nih.gov This technique allows for the synthesis of copolymers with specific molecular weights and a defined content of vinyl groups. nih.gov

Recent advancements have also focused on creating more complex polysiloxane architectures. For instance, star-shaped and dendritic-branched polysiloxanes have been synthesized using vinyl-substituted cyclotrisiloxanes in anionic ring-opening polymerizations. mdpi.com These highly branched structures offer unique properties and a high density of functional groups. The presence of the chloromethyl group on the incorporated silane unit provides a reactive site for subsequent modifications, enabling the creation of tailored polysiloxane materials with advanced functionalities.

Cross-linking Reactions in Polymer Matrices

Cross-linking is a fundamental process in polymer chemistry that transforms linear polymer chains into a three-dimensional network, significantly enhancing their mechanical strength, thermal stability, and chemical resistance. rjpdft.comspecialchem.com this compound, with its dual reactivity, serves as an effective cross-linking agent in various polymer systems.

The vinyl group can participate in polymerization reactions, incorporating the silane into the polymer backbone. sinosil.com Subsequently, the chloromethyl group provides a reactive site for cross-linking. This group can undergo nucleophilic substitution reactions with various functional groups present on other polymer chains, such as amines, alcohols, or thiols, forming stable covalent bonds. This process creates a robust, interconnected network structure within the polymer matrix. rjpdft.com

The cross-linking ability of this silane is particularly valuable in the production of high-performance materials. For example, it can be used to improve the adhesion of polymers to inorganic substrates like glass and metals. The formation of a cross-linked network at the polymer-substrate interface enhances the durability and environmental resistance of the resulting composite material.

Sol-Gel Derived Hybrid Polymer Synthesis

The sol-gel process is a versatile wet-chemical technique used to synthesize inorganic and hybrid organic-inorganic materials with a high degree of control over their structure and properties. mdpi.commdpi.com This method involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a cross-linked gel network. mdpi.com this compound is a valuable precursor in the synthesis of sol-gel derived hybrid polymers due to its ability to form both inorganic siloxane bonds and organic polymer chains.

In a typical sol-gel process involving this silane, the dimethoxy groups undergo hydrolysis to form reactive silanol (Si-OH) groups. These silanols then condense with each other or with other hydrolyzed precursors (like tetraethoxysilane, TEOS) to form a stable, three-dimensional siloxane (Si-O-Si) network. mdpi.commdpi.com Simultaneously, the vinyl group can be polymerized, creating an interpenetrating organic polymer network within the inorganic silica matrix.

This approach allows for the creation of true hybrid materials at the molecular level, combining the properties of both the organic polymer and the inorganic glass. scispace.com For instance, incorporating this compound into a TEOS-based sol-gel system can produce coatings with enhanced adhesion and corrosion resistance on metal substrates. mdpi.com The chloromethyl group further provides a site for anchoring other functional molecules, expanding the potential applications of these hybrid materials.

Control of Polymer Microstructure and Architecture

The ability to control the microstructure and architecture of polymers at the molecular level is crucial for tailoring their macroscopic properties. This compound offers unique opportunities for this control through its influence on copolymer sequence distribution and its participation in chain transfer and termination processes.

Sequence Distribution in Copolymers

In copolymerization, the sequence distribution of monomer units along the polymer chain significantly impacts the material's properties. nii.ac.jpkpi.ua The reactivity ratios of the comonomers determine whether the resulting copolymer has a random, alternating, block, or graft structure. tsijournals.com While achieving precise sequence control in vinyl polymers remains a challenge, the use of functional monomers like this compound can influence the copolymerization behavior. nii.ac.jp

The reactivity of the vinyl group in this compound relative to other comonomers will dictate its incorporation into the growing polymer chain. For example, in a free radical copolymerization, the relative reactivity of the silane monomer and a comonomer like N-vinyl pyrrolidone would be a key factor in the final copolymer composition and sequence. tsijournals.com Advanced polymerization techniques, such as controlled/living radical polymerization, offer greater control over the sequence by allowing for the sequential addition of monomers. nii.ac.jp

While the statistical nature of many copolymerizations leads to a distribution of sequences, the unique functionality of this compound can be exploited. For instance, its incorporation can introduce specific reactive sites at desired intervals, which can then be used for post-polymerization modifications to create complex, well-defined architectures.

Chain Transfer and Termination Processes

Chain transfer and termination are fundamental events in chain-growth polymerization that control the molecular weight and structure of the resulting polymer. libretexts.orgrubbernews.com Chain transfer involves the transfer of a reactive center (e.g., a radical) from a growing polymer chain to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent. rubbernews.com This process terminates the growth of one chain while initiating the growth of another.

This compound can potentially act as a chain transfer agent. The chloromethyl group, with its labile chlorine atom, could be susceptible to abstraction by a growing polymer radical, leading to chain transfer. This would result in the termination of the original polymer chain and the formation of a new radical on the silane, which could then initiate a new polymer chain. The efficiency of this process would depend on the specific polymerization conditions and the reactivity of the growing chain radical.

Surface and Interfacial Chemistry Via Vinyl Chloromethyl Dimethoxysilane

Covalent Grafting Strategies

The covalent grafting of Vinyl(chloromethyl)dimethoxysilane onto a surface is a powerful strategy for tailoring surface properties. This process, known as silanization, effectively transforms the native surface by introducing the organofunctional groups of the silane (B1218182) molecule. taylorandfrancis.comwikipedia.org The dual reactivity of this compound, with its silanol-forming end and its organic-reactive vinyl and chloromethyl groups, allows for robust anchoring to a substrate and subsequent chemical transformations.

Inorganic materials like silica (B1680970) and metal oxides are primary targets for surface modification with silanes due to their hydroxyl-rich surfaces. taylorandfrancis.com The process involves the reaction of the silanol (B1196071) groups, formed from the hydrolysis of this compound, with the hydroxyl groups on the inorganic substrate. This results in the formation of covalent Si-O-Si or Si-O-Metal bonds, which are thermodynamically and hydrolytically stable. taylorandfrancis.com

This surface modification can impart new properties to the inorganic material. For example, grafting this compound can change the surface from hydrophilic to more hydrophobic and provide reactive vinyl and chloromethyl handles for further functionalization. researchgate.net Studies on modifying silica with vinyl-functional silanes have shown that the grafting mechanism can result in different bonding configurations on the silica surface. nih.govrsc.org The efficiency of this grafting is influenced by reaction conditions such as temperature, silane concentration, and the hydration level of the silica surface. nih.gov

Table 1: Influence of Reaction Conditions on the Grafting Rate of Vinyl Silane on Macroporous Silica Gel

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

|---|---|---|---|---|

| Silica Gel Hydration | Low | Medium | High | ~10% |

| Reaction Temperature | 50-70 °C | 80 °C | >80 °C | 80 °C |

| Coupling Agent Dosage | 8 mL | 12 mL | 16 mL | 12 mL |

| Resulting Grafting Rate | Sub-optimal | High | Decreasing | Up to 91.03% |

This interactive table is based on findings from a study on a similar vinyl silane, vinyl triethoxysilane (B36694), which demonstrates the principles applicable to this compound. nih.govrsc.org

Modifying the surfaces of organic polymers is crucial for improving properties like adhesion, wettability, and biocompatibility without altering the bulk characteristics of the material. mdpi.comnih.gov While polymers often lack the native hydroxyl groups found on inorganic substrates, various strategies can be employed to graft silanes like this compound onto their surfaces.

One common approach involves pre-treating the polymer surface to introduce reactive functional groups. nih.gov Techniques such as plasma treatment, corona discharge, or chemical oxidation can generate hydroxyl, carboxyl, or other groups that can then react with the silane. nih.govscielo.br For a polymer like polyvinyl chloride (PVC), surface modification can be achieved through various chemical and physical methods to enhance properties like hydrophilicity. mdpi.comnih.gov

Alternatively, the reactive organic groups of this compound can be utilized. The vinyl group can participate in graft polymerization reactions initiated on the polymer surface, while the chloromethyl group, similar to that in chloromethyl styrene (B11656), is a reactive site for various nucleophilic substitution reactions, allowing it to be tethered to suitably functionalized polymer chains. seimichemical.co.jp Surface-initiated polymerization techniques, such as atom transfer radical polymerization (SI-ATRP), can be used to grow polymer brushes from a surface, and a silane layer can serve as the anchor for the polymerization initiators. ubc.ca

Formation of Interfacial Polymer Layers and Hybrid Assemblies

The trifunctional nature of this compound makes it an ideal component for creating complex interfacial structures, including polymer layers and organic-inorganic hybrid assemblies. These structures are critical in advanced materials where the properties of both organic polymers (e.g., flexibility) and inorganic materials (e.g., rigidity, thermal stability) are desired.

The formation of these hybrid networks relies on the distinct reactivity of the silane's functional groups:

Inorganic Network Formation: The dimethoxysilane (B13764172) end of the molecule can undergo hydrolysis and condensation (a sol-gel process) to form a rigid, cross-linked siloxane (Si-O-Si) network. This network can form on an inorganic surface or as a distinct phase.

Organic Network Formation: The vinyl group is available for polymerization, often through free-radical mechanisms. This can be used to form linear polymer chains or cross-linked organic networks.

When this compound is used at an interface, the silane can first bond to an inorganic substrate. The outward-facing vinyl and chloromethyl groups then serve as points of attachment or initiation for the polymerization of an organic matrix. This creates a covalently bonded interfacial polymer layer, leading to significantly improved adhesion and stress transfer between the two phases. This approach is fundamental to creating hybrid materials and composites with enhanced mechanical and thermal properties. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Silanol |

| Siloxane |

| Piranha solution |

| Polyvinyl chloride (PVC) |

| Chloromethyl styrene |

Kinetic and Thermodynamic Aspects of Surface Reactions

The kinetics of the initial hydrolysis and condensation steps are critical in determining the rate of film formation and the structure of the siloxane network. These reactions are influenced by a variety of factors, including pH, temperature, solvent, and the presence of catalysts. Generally, the hydrolysis of alkoxysilanes can be catalyzed by either acid or base. mdpi.com In acidic conditions, the hydrolysis reaction is typically fast, while the condensation reaction is slower, which can favor the formation of more ordered monolayer structures. mdpi.com Conversely, under alkaline conditions, both hydrolysis and condensation rates are accelerated, often leading to the formation of thicker, more cross-linked polymeric films. nih.gov

The subsequent reactions of the vinyl and chloromethyl groups are also governed by kinetic and thermodynamic principles. The vinyl group can participate in free-radical polymerization or hydrosilylation reactions, the rates of which will depend on factors such as initiator concentration, temperature, and the presence of catalysts. Similarly, the chloromethyl group can undergo nucleophilic substitution reactions, with the reaction kinetics being dependent on the nature of the nucleophile, the solvent, and the temperature.

To provide a quantitative perspective on the kinetic aspects of similar silane surface reactions, the following table presents representative data for the hydrolysis of various organofunctional silanes. It is important to note that these values are for illustrative purposes and the specific kinetics of this compound may vary.

Table 1: Illustrative Kinetic Data for the Hydrolysis of Various Organofunctional Silanes

| Silane | Conditions | Rate Constant (k) | Reference |

|---|---|---|---|

| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | 2 wt% in D₂O/H₂O, pH 5.4, 26°C | 0.026 min⁻¹ (pseudo-first order for the first hydrolysis step) | researchgate.net |

| Tetraethoxysilane (TEOS) | Alkaline medium (Stöber method) | 1.4 to 8 x 10⁴ s⁻¹ (first order, depending on water and ammonia (B1221849) concentration) | nih.gov |

| Methoxysilanes-terminated polybutadiene | 25°C, 50% humidity, various catalysts | 0.29 to 5.4 x 10⁻⁴ min⁻¹ (depending on catalyst) | nih.gov |

| 3-Aminopropyltriethoxysilane (APTES) | Toluene/methanol (B129727) (1/1), 70°C | Initial fast reaction followed by slow progress toward saturation | nih.gov |

Thermodynamic parameters, such as the enthalpy and entropy of adsorption, are crucial for understanding the stability and spontaneity of the surface modification. While specific thermodynamic data for this compound is scarce, studies on the adsorption of other functionalized silanes on silica surfaces indicate that the process is generally exothermic, signifying a strong interaction between the silane and the surface. The change in entropy upon adsorption is typically negative, as the molecules become more ordered on the surface.

The following table provides illustrative thermodynamic data for the adsorption of aminosilanes on silica, which can serve as a conceptual reference for the types of energy changes involved in silane surface interactions.

Table 2: Illustrative Thermodynamic Data for the Adsorption of Aminosilanes on Silica

| System | Thermodynamic Parameter | Value | Reference |

|---|---|---|---|

| Aminosilanes on nanoporous silica for CO₂ capture | Heat of adsorption (ΔHads) | 22-37 kJ/mol | researchgate.net |

| Aminosilanes on nanoporous silica for CO₂ capture | Gibbs free energy (ΔGads) | Negative (spontaneous) | researchgate.net |

| Aminosilanes on nanoporous silica for CO₂ capture | Entropy (ΔSads) | Negative (exothermic) | researchgate.net |

Theoretical and Computational Investigations of Vinyl Chloromethyl Dimethoxysilane Chemistry

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical methods are employed to predict the geometric and electronic properties of molecules with high accuracy. For Vinyl(chloromethyl)dimethoxysilane, these calculations can elucidate the interplay between its different functional groups and predict its conformational preferences.

The electronic structure of organosilicon compounds is fundamental to their chemical behavior. iust.ac.ir In molecules like this compound, the silicon atom typically exhibits sp3 hybridization, resulting in a tetrahedral geometry. iust.ac.ir The Si-C bond is a key feature, and its properties are influenced by the other substituents on the silicon atom. iust.ac.ir

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic distribution within the this compound molecule. These calculations can determine atomic charges, molecular orbital energies, and the nature of the frontier orbitals (HOMO and LUMO), which are crucial for predicting reactivity. For instance, the presence of electronegative chlorine and oxygen atoms influences the electrophilicity of the silicon center and the adjacent carbon of the chloromethyl group. The vinyl group, in contrast, provides a site for electrophilic addition and radical reactions.

The anomeric effect, a stereoelectronic effect, can also be relevant in structures containing a C-O-Si-C or Cl-C-Si-O arrangement. This effect, which involves the delocalization of a lone pair from an oxygen or chlorine atom into an adjacent antibonding σ* orbital, can influence bond lengths and angles, leading to specific conformational preferences and reactivity patterns. researchgate.net Theoretical calculations are essential for quantifying the energetic consequences of such effects. researchgate.netwhiterose.ac.uk

This compound can exist in various conformations due to rotation around its single bonds. Computational methods are used to determine the relative energies of these conformers and the energy barriers for their interconversion.

Studies on analogous molecules, such as vinyl silyl (B83357) chloride (CH₂=CHSiH₂Cl), provide significant insight. Ab initio calculations at the MP2 level have been used to investigate its conformational landscape. researchgate.net These studies identified two stable conformers: gauche and anti (or cis and gauche depending on the dihedral angle definition). researchgate.net For vinyl silyl chloride, the gauche conformer was found to be more stable than the anti conformer. researchgate.net The energy difference is small, on the order of 0.7 to 0.9 kJ/mol, as determined by both variable temperature infrared spectroscopy and ab initio calculations. researchgate.net

For this compound, a similar conformational analysis would involve rotations around the Si-C(vinyl), Si-C(chloromethyl), and Si-O bonds. The relative energies of the resulting conformers would be determined by a balance of steric hindrance between the bulky groups and stereoelectronic effects like hyperconjugation.

Table 1: Calculated Conformational Energy Differences for an Analogous Silane (B1218182)

| Compound | Method | Lower Energy Conformer | Energy Difference (ΔH, kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| Vinyl silyl chloride | Variable Temperature IR (liquid krypton) | gauche | 0.7 ± 0.04 | researchgate.net |

| Vinyl silyl chloride | Raman (liquid phase) | gauche | 0.9 ± 0.3 | researchgate.net |

| Vinyl silyl chloride | ab initio MP2/6-311+G(d,p) | gauche | ~0.15 (129 cm⁻¹) | researchgate.net |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the calculation of activation energies, providing a detailed mechanistic understanding of how this compound reacts.

The hydrolysis of the methoxy (B1213986) groups in this compound, followed by the condensation of the resulting silanols, is a critical process for the formation of polysiloxane materials. Computational studies on analogous alkoxysilanes have established the general mechanisms. nih.gov

The reaction mechanism is highly dependent on the pH of the medium. nih.gov In alkaline conditions, the proposed mechanism is a bimolecular nucleophilic substitution (SN2-Si), where a nucleophilic hydroxyl ion or a deprotonated silanol (B1196071) group attacks the silicon atom. nih.gov This proceeds through a pentacoordinate or hexacoordinate intermediate or transition state. nih.govresearchgate.net Computational studies on the hydrolysis of chlorosilanes have similarly identified transition states involving a hexacoordinate silicon atom. researchgate.net

Under acidic conditions, the mechanism involves the protonation of an alkoxy oxygen, making it a better leaving group. Water then attacks the silicon center. The steric and inductive effects of the substituents on the silicon atom significantly affect the rates of both hydrolysis and condensation. nih.gov For this compound, the electron-withdrawing chloromethyl group would be expected to influence the reactivity of the silicon center compared to simpler vinyl- or alkyl-substituted silanes.

The vinyl and chloromethyl groups confer distinct reactivity to the molecule, which can be explored through computational modeling.

Vinyl Group Reactivity: The vinyl group is susceptible to both radical and electrophilic addition reactions. Computational studies can model the reaction pathways for processes like hydrosilylation, where a Si-H bond adds across the double bond, often catalyzed by transition metals. researchgate.net DFT calculations can be used to study the reaction mechanism, regioselectivity, and stereoselectivity of such additions. rsc.org The reactivity of the vinyl group can also be implicated in polymerization reactions, and computational models can help understand the propagation mechanisms. dtic.mil

Chloromethyl Group Reactivity: The chloromethyl group provides a reactive site for nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. DFT calculations have been used to study the thermal rearrangement reactions of related (chloromethyl)silanes, identifying the structures of reactants, transition states, and products. researchgate.net Furthermore, computational studies on the reactions of alkyl chlorides with silyl anions, which proceed via an SN2 mechanism, show that the reaction occurs with inversion of configuration at the carbon center. researchgate.net This provides a model for how the chloromethyl group in this compound might react with silyl nucleophiles or other nucleophilic species.

Catalysts can profoundly alter the kinetics and selectivity of reactions involving this compound. Computational modeling is a key tool for understanding these catalytic effects at a molecular level.

For instance, the hydrolysis and condensation of alkoxysilanes can be catalyzed by acids or bases, and the reaction rates are sensitive to the catalyst concentration. nih.gov Computational models can elucidate how the catalyst interacts with the silane to lower the activation energy barrier.

In reactions involving the functional groups, such as hydrosilylation of the vinyl group or cross-coupling at the chloromethyl group, transition metal catalysts are often employed. researchgate.netrsc.org Detailed computational studies, often using DFT, can map out the entire catalytic cycle. Such studies have been performed for the iron-catalyzed chlorination of silanes and methoxysilanes. researchgate.net These investigations calculate the energies of substrates, intermediates, products, and transition states to elucidate the reaction mechanism and rationalize the observed kinetics. researchgate.net For palladium-catalyzed reactions, computational work has shown how the choice of ligands can influence the reaction pathway and the stereochemical outcome, and how migratory insertion steps can be rate-limiting. rsc.orgrsc.org

Molecular Dynamics Simulations of Polymerization and Interfacial Processes

Theoretical and computational chemistry provides powerful tools for understanding complex molecular behaviors where experimental observation can be challenging. For a multifunctional compound like this compound, molecular dynamics (MD) simulations offer a pathway to investigate its dynamic processes, such as polymerization and its interactions at interfaces. While specific MD studies on this compound are not prevalent in publicly available literature, the methodologies are well-established and can be applied to predict its behavior based on its constituent functional groups.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. arctomsci.com This approach can reveal detailed information about the formation of polymer networks and the behavior of these molecules when interacting with surfaces, which is crucial for applications like adhesion promoters and surface modifiers.

Simulating Polymerization:

The polymerization of this compound can occur through several pathways, primarily involving its vinyl and methoxysilane (B1618054) groups. A typical MD simulation to study this process would involve:

Model Construction: Creating a simulation box containing numerous this compound monomers, and potentially other molecules like water (for hydrolysis) and a catalyst.

Force Field Application: Assigning a force field, such as COMPASS or AMBER, which defines the potential energy of the system based on atom positions. arctomsci.com This governs the interactions between atoms.

Reaction Simulation: Implementing algorithms that can model chemical reactions, such as breaking and forming bonds. google.com For this silane, the simulation would track two primary reaction types:

Hydrolysis and Condensation: The dimethoxy groups can hydrolyze in the presence of water to form silanol (Si-OH) groups. These silanols can then condense with each other to form siloxane (Si-O-Si) bonds, leading to a cross-linked polysiloxane network.

Vinyl Polymerization: The vinyl group can undergo free-radical polymerization, creating long carbon-carbon chains. chembk.com This can be initiated by thermal or chemical initiators included in the simulation.

By running the simulation, researchers can observe the evolution of the polymer structure, calculate the degree of cross-linking, and determine physical properties like the density and glass transition temperature of the resulting polymer. arctomsci.com

Investigating Interfacial Processes:

This compound is designed to act as a coupling agent, bridging an inorganic substrate and an organic polymer matrix. MD simulations are ideal for studying the interfacial region. A simulation could model a system with a substrate (e.g., silica (B1680970) or a metal oxide), a layer of the silane, and a polymer matrix.

The simulation would provide insights into:

Adsorption and Orientation: How the silane molecules initially adsorb onto the substrate surface and their preferred orientation.

Bond Formation: The condensation reaction between the silane's hydrolyzed methoxy groups and hydroxyl groups on the substrate surface, forming strong covalent bonds.

Interfacial Structure: The structure and density of the silane layer at the interface, and how the vinyl and chloromethyl groups are oriented towards the polymer matrix. labnovo.com This orientation is critical for subsequent reactions that graft the polymer to the interface.

The table below illustrates the type of data an MD simulation could generate regarding the interaction energies between different components of such a system, which are crucial for understanding adhesion.

| Interacting Pair | Typical Interaction Energy (kJ/mol) (Illustrative) | Dominant Interaction Type |

| Silane - Silica Substrate (Post-Condensation) | -300 to -500 | Covalent Bonding |

| Silane - Water | -20 to -40 | Hydrogen Bonding |

| Silane - Organic Polymer (Non-bonded) | -5 to -15 | van der Waals |

| Silane - Silane | -10 to -25 | van der Waals & Dipole-Dipole |

Note: These values are illustrative examples of what a simulation might predict and are not based on published data for this specific molecule.

Predictive Modeling for Novel Chemical Transformations and Materials

Beyond simulating known processes, computational chemistry allows for the predictive modeling of new reactions and the properties of undiscovered materials. keyingchem.com For this compound, this involves using quantum mechanics to explore its reactivity and employing data-driven models to design novel materials.

Predicting Chemical Transformations:

The chloromethyl group (-CH₂Cl) on the silane is a reactive site that is not typically consumed during polymerization. It can participate in a variety of nucleophilic substitution reactions. Predictive modeling, particularly using methods like Density Functional Theory (DFT), can be used to explore potential new chemical transformations.

For instance, researchers could computationally model the reaction of the chloromethyl group with various nucleophiles (e.g., amines, thiols, carboxylates) to create new functional silanes. DFT calculations can predict:

Reaction Energetics: Determining whether a proposed reaction is thermodynamically favorable (i.e., exothermic or endothermic).

Activation Barriers: Calculating the energy of the transition state to understand the kinetic feasibility of the reaction. A lower activation barrier implies a faster reaction rate.

This predictive power allows chemists to screen numerous potential reactions on a computer before attempting them in the lab, saving time and resources.

The table below provides a hypothetical comparison of activation barriers for the reaction of the chloromethyl group with different nucleophiles, as might be predicted by DFT calculations.

| Nucleophile | Predicted Activation Barrier (kJ/mol) (Illustrative) | Predicted Reaction Enthalpy (kJ/mol) (Illustrative) |

| Ammonia (B1221849) (NH₃) | 80 | -50 |

| Methanethiol (CH₃SH) | 75 | -45 |

| Acetate (B1210297) (CH₃COO⁻) | 95 | -30 |

Note: This data is for illustrative purposes to show the output of predictive modeling and does not represent experimental results.

Modeling for Novel Materials:

Predictive modeling is also instrumental in materials discovery. By combining the known reactivity of this compound with computational tools, new materials with tailored properties can be designed. For example:

Designing Copolymers: The vinyl group allows for copolymerization with a vast range of other vinyl monomers. Computational models can predict the properties (e.g., mechanical strength, thermal stability, optical properties) of copolymers formed from this compound and other monomers.

High-Throughput Screening: Machine learning models can be trained on existing materials data to predict the properties of hypothetical materials. keyingchem.com Although data for this specific silane is sparse, data from related silanes could be used to build a model that could screen for new formulations with desirable characteristics, such as high refractive index or low dielectric constant, for applications in electronics or optics.

These predictive approaches accelerate the materials design cycle, moving beyond trial-and-error experimentation to a more targeted, computationally-informed discovery process.

Future Research Directions and Emerging Paradigms in Vinyl Chloromethyl Dimethoxysilane Chemistry

Development of Sustainable and Green Synthetic Routes

The development of sustainable and green synthetic routes for producing vinyl(chloromethyl)dimethoxysilane is a critical area of future research, driven by the increasing need to minimize the environmental impact of chemical manufacturing. chemistryjournals.net Traditional synthesis methods for organosilanes often rely on processes that are not environmentally friendly. mdpi.com A key focus of green chemistry is the principle of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. nih.govchinesechemsoc.org Future research will likely focus on developing catalytic processes that offer high selectivity and yield, thereby reducing waste and energy consumption. chemistryjournals.net

One promising avenue is the exploration of chlorine-free synthesis pathways. mdpi.com The direct synthesis of organosilanes from silicon and alcohols, for example, represents a significant challenge but offers a more sustainable alternative to methods involving organic chlorides. mdpi.com Additionally, the use of eco-friendly solvents like water, ionic liquids, or supercritical fluids is gaining traction to replace traditional volatile and toxic organic solvents. chemistryjournals.net Research into solvent-free formulations and low-temperature processes is also crucial for reducing the environmental footprint. dakenchem.com

The development of catalysts from earth-abundant and non-toxic metals is another important direction. For instance, iron-catalyzed hydrosilylation of alkenes presents a more sustainable alternative to precious metal catalysts. organic-chemistry.org Furthermore, photocatalytic methods using visible light offer a metal-free approach to generating functional silanes, enhancing both the atom economy and step efficiency of the reactions. chinesechemsoc.orgresearchgate.net

The following table summarizes potential green chemistry approaches for the synthesis of functional organosilanes like this compound:

| Green Chemistry Approach | Description | Potential Benefits |

| Atom-Economical Reactions | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. nih.govrsc.org | Reduces waste generation and improves resource efficiency. |

| Chlorine-Free Synthesis | Developing pathways that avoid the use of chlorine-containing reagents. mdpi.com | Eliminates the production of corrosive and hazardous byproducts like HCl. |

| Renewable Feedstocks | Utilizing raw materials derived from renewable sources instead of fossil fuels. chemistryjournals.net | Decreases dependence on finite resources and can lower the carbon footprint. |

| Eco-Friendly Solvents | Employing benign solvents such as water, supercritical fluids, or ionic liquids. chemistryjournals.net | Reduces pollution and health hazards associated with volatile organic compounds (VOCs). |

| Energy-Efficient Processes | Conducting reactions under ambient temperature and pressure or using energy-efficient technologies like microwave-assisted synthesis. chemistryjournals.net | Lowers energy consumption and associated greenhouse gas emissions. |

| Alternative Catalysts | Using catalysts based on abundant, non-toxic metals or organocatalysts. acs.org | Avoids the use of expensive and toxic heavy metal catalysts. |

Exploration of Novel Catalytic Systems for Controlled Transformations

The exploration of novel catalytic systems is paramount for achieving controlled transformations of this compound, enabling the synthesis of advanced materials with tailored properties. Future research in this area will likely focus on developing catalysts that offer high selectivity, efficiency, and control over the reaction kinetics and product structure.

Transition metal catalysis, particularly with nickel and cobalt, is a promising area for the functionalization of organosilanes. bohrium.comrsc.org Nickel-based catalytic systems, for instance, are effective for the isomerization of alkenes and can be used to form specific E-alkene isomers with high yield and selectivity. acs.org These systems often utilize silanes as mild activators, making them compatible with a wide range of functional groups. acs.org Cobalt catalysts have also shown potential in directing the ortho C-H functionalization of benzoyl silanes, opening up new avenues for creating diversely functionalized aromatic acyl silanes. rsc.org

The development of modular catalytic systems is another key trend. acs.org A modular approach allows for the fine-tuning of the catalyst's steric and electronic properties by modifying the ancillary ligands and silane (B1218182) partners. acs.org This versatility is crucial for adapting the catalyst to specific substrates and desired transformations, including hydrofunctionalization reactions that form new carbon-carbon and carbon-heteroatom bonds. bohrium.comrsc.org

Furthermore, research into photocatalysis is providing metal-free alternatives for organosilane synthesis. researchgate.net Eosin Y photocatalysis, for example, facilitates the transfer of hydrogen atoms from silanes to create a variety of functional silicon reagents without generating radical intermediates, thus improving atom economy. researchgate.net

The table below highlights some emerging catalytic systems and their potential applications in this compound chemistry:

| Catalytic System | Description | Potential Applications |

| Modular Nickel(0)/Silane Systems | Utilizes readily accessible (NHC)Ni(0) complexes and triaryl silanes to form active (NHC)(silyl)Ni-H species in situ. acs.org | Isomerization of alkenes, remote functionalization, and synthesis of E-alkenes with high selectivity. acs.org |

| Cobalt(II)/dppp Catalytic Systems | Employs cobalt complexes to engage acyl silanes as weakly coordinating directing groups for C-H functionalization. rsc.org | Ortho C-H functionalization of benzoyl silanes and hydroarylative cyclization of 1,6-enynes. rsc.org |

| Eosin Y Photocatalysis | A metal-free system that uses visible light to promote hydrogen atom transfer from silanes. researchgate.net | Synthesis of a wide range of functional silicon reagents with high atom and step economy. researchgate.net |

| Rhodium-based Catalysts | Rhodium complexes used for regioselective hydrosilylation of conjugated dienes. organic-chemistry.org | Synthesis of homoallylic silanes with tolerance for a broad range of functional groups. organic-chemistry.org |

Design of Precision Polymer Architectures and Macromolecular Engineering

This compound is a valuable monomer for designing precision polymer architectures and for macromolecular engineering due to its dual functionality. The vinyl group allows for polymerization, while the chloromethyl group provides a site for post-polymerization modification. Future research will focus on leveraging these features to create complex and well-defined polymer structures.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for this purpose. Surface-initiated ATRP (SI-ATRP) can be used to grow polymer brushes from surfaces functionalized with an initiator. acs.orgnih.gov By creating patterned surfaces with initiator and non-initiator organosilanes, it is possible to fabricate patterned polymer films with high spatial resolution. acs.org For example, a blend of 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane (B161050) (an ATRP initiator) and n-octadecyltrimethoxysilane (a non-initiator) can be used to create phase-separated monolayers, from which polymer brushes can be grown selectively. acs.org

The ability to control the grafting density of polymer brushes is another important area of research. nih.gov By mixing organosilanes with and without an initiator group, such as (p-chloromethyl)phenyltrimethoxysilane and phenyltrimethoxysilane, the concentration of the surface-tethered initiator can be precisely controlled. nih.gov This allows for the synthesis of polymer brushes with tailored grafting densities, which in turn influences the properties of the modified surface.

Future work will also likely explore the synthesis of block copolymers and other complex architectures. The chloromethyl group on the polymer backbone can be used as a handle for further reactions, allowing for the introduction of different functionalities or the growth of a second polymer block. This opens up possibilities for creating amphiphilic, responsive, or multifunctional polymers with applications in areas such as drug delivery, sensors, and coatings.

The following table outlines some strategies for creating precision polymer architectures using this compound:

| Polymer Architecture | Synthetic Strategy | Key Features |

| Patterned Polymer Brushes | Combined Langmuir-Blodgett (LB) technique and surface-initiated ATRP using a blend of initiator and non-initiator silanes. acs.org | High spatial resolution with sharp boundaries between grafted and ungrafted domains. acs.org |

| Polymer Brushes with Controlled Grafting Density | Co-deposition of initiator-functionalized and non-functionalized organosilanes to control the surface concentration of initiators. nih.gov | Precise control over the grafting density of the polymer brushes. nih.gov |

| Block Copolymers | Sequential polymerization or post-polymerization modification of the chloromethyl groups. | Combines the properties of different polymer blocks, leading to materials with unique self-assembly behavior or stimuli-responsive properties. |

| Functionalized Polymers | Nucleophilic substitution reactions on the chloromethyl groups to introduce a wide range of functional moieties. | Allows for the tailoring of the polymer's chemical and physical properties for specific applications. |

Advanced Interfacial Engineering for Multifunctional Materials

This compound is a key component in advanced interfacial engineering, serving as a coupling agent to create strong and durable bonds between inorganic substrates and organic polymers. tandfonline.comspast.org Future research in this area will focus on designing more sophisticated interfaces to develop multifunctional materials with enhanced performance characteristics. tandfonline.com

A primary application of this silane is in fiber-reinforced composites, where it improves the adhesion between glass fibers and the polymer matrix. sisib.com This enhanced adhesion is crucial for maintaining the mechanical properties of the composite, especially under wet conditions. tandfonline.comsisib.com Research is ongoing to develop improved silane systems that offer greater hydrophobicity and thermal stability. tandfonline.com Blends of hydrophobic and hydrophilic silanes, for example, can create a more water-resistant interface. tandfonline.com

The dual functionality of this compound allows for a "molecular bridge" to be formed at the interface. mdpi.com The dimethoxysilane (B13764172) group hydrolyzes to form silanols, which then condense with hydroxyl groups on the inorganic surface to form stable covalent Si-O-Si bonds. spast.orgmdpi.comandisil.com Simultaneously, the vinyl and chloromethyl groups can react with the polymer matrix, creating a strong chemical linkage. tandfonline.com This dual reactivity is essential for creating robust interfaces in a variety of materials, from automotive composites to electronic components. dakenchem.comsisib.com

Future directions will likely involve the development of "smart" interfaces that can respond to external stimuli. For example, incorporating responsive polymers at the interface could lead to materials that can self-heal or change their properties in response to changes in pH, temperature, or light. The precise control over surface chemistry afforded by organosilanes like this compound will be critical for realizing these advanced functionalities.

The table below details the roles of this compound in interfacial engineering:

| Application Area | Mechanism of Action | Resulting Improvement |

| Fiber-Reinforced Composites | Forms covalent bonds with both the inorganic fiber surface and the organic polymer matrix. tandfonline.comsisib.com | Improved mechanical strength, moisture resistance, and thermal stability. tandfonline.comshinetsusilicone-global.com |

| Adhesion Promotion | Acts as a molecular bridge between dissimilar materials, improving wettability and creating strong interfacial bonds. dakenchem.commdpi.comandisil.com | Enhanced adhesion between coatings, adhesives, and substrates. shinetsusilicone-global.com |

| Surface Modification | Creates a reactive surface layer that can be further functionalized. andisil.com | Allows for the tailoring of surface properties such as hydrophobicity, biocompatibility, or chemical reactivity. |

| Filler Dispersion | Improves the compatibility between inorganic fillers and the polymer matrix, leading to better dispersion. andisil.comutwente.nl | Enhanced mechanical properties and processing characteristics of filled polymers. utwente.nl |

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis, including the discovery and optimization of reactions involving this compound. beilstein-journals.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways. beilstein-journals.orgresearchgate.net

One of the major challenges in chemical synthesis is the vastness of the parameter space that needs to be explored to find optimal reaction conditions. beilstein-journals.org ML algorithms can navigate this complex landscape more efficiently than traditional methods by building predictive models that learn the relationships between reaction variables and outcomes. beilstein-journals.orgnih.gov These models can then be used to guide experimental design, reducing the number of experiments required and accelerating the discovery process. nih.gov

For organosilane chemistry, ML can be used to screen large libraries of potential catalysts and ligands to identify the most promising candidates for a specific transformation. tandfonline.com By combining ML with high-throughput experimentation, researchers can rapidly test a wide range of reaction conditions and use the data to train and refine their predictive models. beilstein-journals.org This iterative process of prediction and experimentation can lead to the rapid discovery of new and improved synthetic methods.

Furthermore, ML can be used to gain a deeper understanding of reaction mechanisms. tandfonline.com By analyzing the features that are most important for predicting reaction outcomes, researchers can gain insights into the underlying chemical principles that govern the reaction. This knowledge can then be used to design new catalysts and reactions with improved performance.

The following table highlights the potential applications of AI and ML in the context of this compound chemistry:

| AI/ML Application | Description | Potential Impact |

| Reaction Outcome Prediction | Training ML models on large datasets of chemical reactions to predict the yield, selectivity, and other outcomes of new reactions. beilstein-journals.org | Reduces the need for trial-and-error experimentation and accelerates the discovery of new reactions. |

| Reaction Condition Optimization | Using ML algorithms to explore the high-dimensional parameter space of a chemical reaction and identify the optimal conditions. beilstein-journals.orgresearchgate.net | Improves reaction efficiency, reduces waste, and lowers costs. |

| Catalyst and Reagent Discovery | Screening virtual libraries of molecules to identify new catalysts, ligands, and reagents with desired properties. tandfonline.com | Accelerates the development of new and more effective catalytic systems. |

| De Novo Synthetic Route Design | Using generative models to propose novel synthetic pathways for target molecules. beilstein-journals.org | Enables the discovery of more efficient and sustainable routes to valuable chemicals. |

| Mechanistic Insight | Analyzing the features of ML models to understand the factors that influence reaction outcomes. tandfonline.com | Provides a deeper understanding of reaction mechanisms and guides the design of new reactions. |

Fundamental Mechanistic Insights into Complex Organosilane Processes

A deeper understanding of the fundamental reaction mechanisms of organosilanes like this compound is crucial for advancing their application in materials science and synthesis. spast.org The reactivity of this compound is governed by the interplay of its different functional groups and is highly dependent on reaction conditions such as pH, solvent, and the presence of catalysts. tandfonline.comresearchgate.net

The hydrolysis and condensation of the dimethoxysilane group are key processes in the application of this compound as a coupling agent. spast.organdisil.com Hydrolysis of the methoxy (B1213986) groups leads to the formation of reactive silanol (B1196071) (Si-OH) groups, which can then condense with other silanols or with hydroxyl groups on inorganic surfaces to form stable siloxane (Si-O-Si) bonds. spast.orgresearchgate.net The kinetics of these reactions are complex and are influenced by factors such as the concentration of water, the pH of the solution, and the nature of the organofunctional group. tandfonline.com

Computational methods, such as Density Functional Theory (DFT) calculations, are becoming increasingly important for elucidating these complex reaction mechanisms. nih.govresearchgate.net DFT can be used to model the transition states and intermediates of a reaction, providing insights into the reaction pathway and the factors that control its rate and selectivity. researchgate.net For example, computational studies have been used to understand the stereochemistry of nucleophilic substitution at the silicon center and to rationalize the enhanced reactivity of certain organosilanes. researchgate.netresearchgate.net

Experimental techniques such as in-situ NMR spectroscopy are also valuable for studying reaction mechanisms in real-time. nih.gov By monitoring the changes in the concentrations of reactants, intermediates, and products over time, it is possible to gain a detailed understanding of the reaction kinetics and mechanism. nih.gov

The table below summarizes key mechanistic aspects of this compound chemistry that are areas of active research:

| Mechanistic Process | Key Factors | Research Methods |

| Hydrolysis and Condensation | pH, water concentration, solvent, temperature, organofunctional group. tandfonline.comresearchgate.net | Kinetic studies, NMR spectroscopy, computational modeling. nih.govtandfonline.com |

| Nucleophilic Substitution at Silicon | Nature of the nucleophile and leaving group, solvent, stereochemistry. researchgate.net | DFT calculations, stereochemical studies, low-temperature NMR. researchgate.net |

| Reactions of the Vinyl Group | Type of polymerization (e.g., radical, ionic), catalyst, initiator. | Polymerization kinetics studies, characterization of polymer microstructure. |

| Reactions of the Chloromethyl Group | Nucleophile, solvent, temperature, potential for side reactions. | Product analysis, kinetic studies, computational modeling. |

| Interfacial Bonding | Surface chemistry of the substrate, reaction conditions, structure of the silane layer. tandfonline.commdpi.com | Surface-sensitive analytical techniques (e.g., XPS, AFM), adhesion testing, molecular dynamics simulations. mdpi.comtandfonline.com |

Q & A

Q. What are the established synthesis routes for vinyl(chloromethyl)dimethoxysilane, and how can researchers optimize reaction yields?